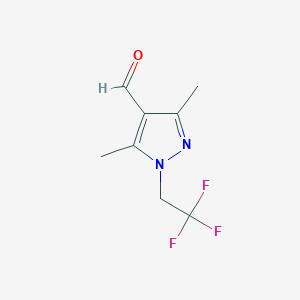
3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde
Übersicht
Beschreibung
3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C8H9F3N2O and its molecular weight is 206.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Pharmacokinetics
Therefore, its bioavailability and pharmacokinetic profile remain unknown .
Result of Action
The molecular and cellular effects of 3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde’s action are currently unknown due to the lack of research on this compound .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect its activity .
Biologische Aktivität
3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde (CAS No. 1006487-08-6) is a pyrazole derivative that has garnered interest for its potential biological activities. This compound is characterized by its unique trifluoroethyl group, which may influence its pharmacological properties. This article explores the biological activity of this compound through various studies and findings.
- Molecular Formula : C8H9F3N2O
- Molecular Weight : 206.17 g/mol
- CAS Number : 1006487-08-6
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study evaluated various pyrazole compounds against bacterial strains and found that certain derivatives showed promising results in inhibiting the growth of E. coli and Staphylococcus aureus . The structural modifications in this compound may enhance its efficacy against these pathogens.
Anti-inflammatory Effects
Pyrazole compounds have been noted for their anti-inflammatory properties. In a comparative study, derivatives similar to this compound demonstrated the ability to inhibit nitric oxide production in macrophages, suggesting potential use in treating inflammatory conditions .
Enzyme Inhibition
The compound's structure suggests potential interactions with various enzymes. For instance, related pyrazole derivatives have been shown to inhibit monoamine oxidase (MAO), an enzyme involved in neurotransmitter degradation . This inhibition could have implications for developing treatments for depression and other mood disorders.
Study 1: Antimicrobial Screening
In a laboratory setting, a series of pyrazole derivatives were synthesized and tested against multiple bacterial strains. The results indicated that modifications at the 4-position significantly enhanced antibacterial activity. Specifically, compounds with electron-withdrawing groups like trifluoroethyl exhibited increased potency against Gram-positive bacteria .
Study 2: Anti-inflammatory Mechanism
A study focused on the anti-inflammatory effects of pyrazole derivatives reported that compounds similar to this compound effectively reduced edema in animal models. The mechanism was attributed to the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 .
Research Findings
Eigenschaften
IUPAC Name |
3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O/c1-5-7(3-14)6(2)13(12-5)4-8(9,10)11/h3H,4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKZOSGMOIUOMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(F)(F)F)C)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















